molecular formula C15H23NO4 B2835949 Rel-(3aR,3bS,5s,6aR,6bS)-2-(tert-butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid CAS No. 2137102-10-2

Rel-(3aR,3bS,5s,6aR,6bS)-2-(tert-butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid

Cat. No.: B2835949
CAS No.: 2137102-10-2
M. Wt: 281.352
InChI Key: PRVONMRZCWKCAY-YIHPLGNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(3aR,3bS,5s,6aR,6bS)-2-(tert-butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid (CAS: 442877-23-8) is a bicyclic heterocyclic compound featuring a fused cyclopenta-cyclobuta-pyrrole core. Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol . Key features include:

  • Boc (tert-butoxycarbonyl) protection on the pyrrole nitrogen, enhancing stability during synthesis .
  • A carboxylic acid group at position 5, enabling further functionalization or salt formation .
  • Decahydro saturation, conferring conformational rigidity and influencing solubility and bioavailability .

Physicochemical properties include a TPSA (Topological Polar Surface Area) of 75.3 Ų and a consensus LogP (octanol-water partition coefficient) of 1.35, indicating moderate hydrophobicity . The compound is predicted to have low gastrointestinal (GI) absorption and poor blood-brain barrier (BBB) permeability, typical of polar bicyclic structures .

Properties

IUPAC Name

(1S,2R,6S,7R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azatricyclo[5.3.0.02,6]decane-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-15(2,3)20-14(19)16-6-11-9-4-8(13(17)18)5-10(9)12(11)7-16/h8-12H,4-7H2,1-3H3,(H,17,18)/t8?,9-,10+,11+,12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVONMRZCWKCAY-YIHPLGNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C3CC(CC3C2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H]3CC(C[C@@H]3[C@H]2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Rel-(3aR,3bS,5s,6aR,6bS)-2-(tert-butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of bicyclic compounds featuring a pyrrole ring and is characterized by the following structural formula:

  • Molecular Formula : C₁₃H₁₉N₁O₄
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 927679-54-7

The tert-butoxycarbonyl (Boc) group is significant for its role in protecting amine functionalities during synthesis and may influence the compound's biological interactions.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory and analgesic properties. For instance, studies on related pyrrole derivatives have shown promising results in pain management and inflammation reduction. The biological activities can be summarized as follows:

Activity Description
Anti-inflammatory Compounds have shown efficacy in reducing inflammation in animal models.
Analgesic Demonstrated pain-relieving effects in assays such as the mouse writhing test.

Case Studies

  • Analgesic Activity : A study evaluated the analgesic effects of pyrrole derivatives similar to this compound. The results indicated significant pain relief in rodent models without notable gastrointestinal side effects, suggesting a favorable safety profile for chronic use .
  • Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of related compounds in carrageenan-induced paw edema models. The findings revealed that these compounds effectively reduced swelling and inflammation markers .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific receptors involved in pain and inflammation pathways.

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) studies have been pivotal in understanding how structural variations affect biological activity. For instance:

  • The presence of the Boc group enhances lipophilicity and stability.
  • Modifications to the bicyclic structure can significantly alter pharmacodynamics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

a) Trifluoromethylphenyl Derivatives

Compounds such as (3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxamide (ESI MS m/z 299 [M + H]⁺) and 5-methyl-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyrimidine-4-carboxylic acid feature electron-withdrawing trifluoromethyl groups , which:

  • Increase metabolic stability due to resistance to oxidative degradation.
  • Enhance binding affinity to hydrophobic pockets in targets like retinol-binding protein 4 (RBP4) .
  • Reduce solubility (LogP > 2.5) compared to the target compound (LogP 1.35) .
b) Hydroxymethyl and Hydroxy Derivatives

tert-butyl rel-(3aS,5r,6aR)-5-(hydroxymethyl)-hexahydrocyclopenta[c]pyrrole-2-carboxylate (CAS: 1365570-27-9) introduces a hydroxymethyl group , improving water solubility (TPSA 85.2 Ų vs. 75.3 Ų in the target compound) but reducing BBB permeability .

Core Ring System Modifications

a) Furo[2,3-c]pyrrole Derivatives

Rel-(3aS,6aR)-5-(tert-butoxycarbonyl)hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid (CID 162394355) replaces the cyclobuta ring with a furan moiety , altering:

  • Conformational flexibility : The furan oxygen introduces hydrogen-bonding capacity.
  • Synthetic accessibility : Furopyrroles are less strained than cyclobuta-fused systems, simplifying synthesis .
b) Bicyclobutane-Containing Analogs

Methylrel-(2aR,8bR)-2a,8b-dihydro-3-oxo-1-phenyl-3H-benzo[b]cyclobuta[d]pyran-2a-carboxylate () incorporates a benzocyclobuta[d]pyran system, which:

  • Increases aromaticity, enhancing UV absorption (λmax ~270 nm).
  • Reduces solubility due to planar aromatic stacking .

Protective Group Strategies

The Boc group is widely used in analogs like tert-butyl rel-(3aS,5s,6aR)-5-hydroxy-hexahydrocyclopenta[c]pyrrole-2-carboxylate (CAS: 194151-77-4) and tert-butyl (1S,3R)-3-(6-tosyl-pyrrolo[2,3-e]triazolo[4,3-a]pyrazin-1-yl)cyclopentylcarbamate . Key comparisons:

  • Stability : Boc-protected amines resist nucleophilic attack under basic conditions, unlike tosyl or acetyl groups .
  • Deprotection : Boc removal requires strong acids (e.g., HCl in dioxane), while tosyl groups need harsher conditions (e.g., HBr/AcOH) .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound (CAS) Molecular Formula Molecular Weight LogP TPSA (Ų) Solubility (mg/mL)
442877-23-8 (Target) C₁₃H₂₁NO₄ 255.31 1.35 75.3 0.12
1250993-43-1 C₁₀H₁₅NO₃ 197.23 1.02 65.7 0.45
1365570-27-9 C₁₂H₂₁NO₃ 227.30 0.89 85.2 1.20
162394355 (Furopyrrole) C₁₂H₁₉NO₅ 257.28 0.67 92.7 2.50

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.